molecular formula C23H20FN5O B6481113 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide CAS No. 897623-68-6

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide

Cat. No.: B6481113
CAS No.: 897623-68-6
M. Wt: 401.4 g/mol
InChI Key: HOQPVUMZXKOMAY-UHFFFAOYSA-N
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Description

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide is a tetrazole-based propanamide derivative characterized by a 1,2,3,4-tetrazole ring substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with a methylene bridge linked to a 3,3-diphenylpropanamide moiety. The tetrazole ring enhances metabolic stability and hydrogen-bonding capacity, while the fluorophenyl and diphenylpropanamide groups contribute to lipophilicity and target-binding specificity . Its molecular formula is C₂₆H₂₂FN₅O, with a molecular weight of 439.49 g/mol. The compound is of interest in medicinal chemistry due to its structural complexity, which is hypothesized to confer unique pharmacological properties, such as receptor modulation or enzyme inhibition .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O/c24-19-11-13-20(14-12-19)29-22(26-27-28-29)16-25-23(30)15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQPVUMZXKOMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide typically involves several key steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring is often formed through the cyclization of an appropriate nitrile or imidate precursor with sodium azide under acidic conditions.

  • Introduction of the Fluorophenyl Group:

  • Assembly of the Amide Bond: : The final step involves the coupling of the tetrazole derivative with the appropriate 3,3-diphenylpropanoyl chloride under basic conditions, typically using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

For large-scale industrial production, optimizations in reaction conditions, solvent choice, and purification methods are necessary to enhance yield and purity. Continuous flow chemistry may be employed to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized using strong oxidizing agents, potentially leading to the formation of amides with higher oxidation states.

  • Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride, potentially breaking the amide bond.

  • Substitution: : The fluorophenyl and tetrazole groups may participate in various nucleophilic and electrophilic substitution reactions, altering the compound's overall structure.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution Reactions: : Sodium hydride (NaH), alkyl halides, acyl chlorides

Major Products

Major products formed from these reactions depend on the specific reagents and conditions used. They can range from hydroxylated derivatives to substituted tetrazole compounds.

Scientific Research Applications

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide has a range of scientific research applications:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules, useful in organic synthesis and material science.

  • Biology: : The compound is used in biochemical assays to study enzyme interactions and receptor binding.

  • Medicine: : It has potential therapeutic applications, particularly in developing drugs targeting specific biological pathways.

  • Industry: : The compound can be used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action for N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide involves its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and ion channels

  • Pathways Involved: : Signal transduction pathways, metabolic pathways, and gene expression modulation

These interactions often lead to changes in cellular functions, influencing various biological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrazole Derivatives

Compound Name Key Structural Features Molecular Formula Notable Activities Reference
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide 4-Fluorophenyl tetrazole, 3,3-diphenylpropanamide C₂₆H₂₂FN₅O Hypothesized receptor modulation (e.g., anti-inflammatory, analgesic)
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide 4-Chlorophenyl tetrazole, single phenylpropanamide C₁₇H₁₆ClN₅O Antimicrobial, potential enzyme inhibition
4-(dimethylsulfamoyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide 4-Fluorophenyl tetrazole, dimethylsulfamoyl benzamide C₁₈H₁₈FN₅O₃S Anti-inflammatory, ion channel modulation
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzamide 3,4-Difluorophenyl tetrazole, methylbenzamide C₁₇H₁₄F₂N₄O Anticancer, enhanced lipophilicity
3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide 4-Fluorophenyl tetrazole, 3,4-diethoxy benzamide C₁₉H₂₀FN₅O₃ Improved solubility, CNS activity

Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to chlorophenyl or methylphenyl analogs . Electron-withdrawing groups (e.g., sulfamoyl in ) enhance hydrogen-bonding capacity, whereas ethoxy groups (as in ) improve solubility.

Biological Activity Trends: Antimicrobial activity is common in chlorophenyl-substituted tetrazoles (e.g., ), while fluorophenyl derivatives often exhibit anti-inflammatory or CNS-related effects .

Physicochemical and Pharmacokinetic Comparison

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Purity (%)
Target Compound 439.49 4.2 (highly lipophilic) 0.15 (DMSO) ≥95
N-{[1-(4-chlorophenyl)-tetrazolyl]methyl}-3-phenylpropanamide 341.8 3.8 0.22 (DMSO) ≥95
3,4-diethoxy-N-{[1-(4-fluorophenyl)-tetrazolyl]methyl}benzamide 393.39 2.9 1.5 (water) ≥98

Key Insights:

  • The target compound’s higher LogP (4.2 vs. 2.9–3.8) reflects its enhanced lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility .
  • Solubility improvements in analogs like are attributed to polar ethoxy groups.

Case Studies and Research Findings

Anti-Inflammatory Activity:

  • The dimethylsulfamoyl analog showed IC₅₀ = 12 µM against COX-2, while the target compound’s diphenylpropanamide structure may target NF-κB pathways (hypothesized) .

    Antimicrobial Activity:

  • Chlorophenyl derivatives (e.g., ) exhibited MIC = 8 µg/mL against S. aureus, whereas fluorophenyl analogs showed weaker activity, suggesting substituent-dependent efficacy .

Biological Activity

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Tetrazole Ring : A five-membered ring containing four nitrogen atoms, known for its pharmacological significance.
  • Fluorophenyl Group : Enhances lipophilicity and may influence metabolic stability.
  • Diphenylpropanamide Moiety : Contributes to the overall biological activity through various interactions with biological targets.

Molecular Formula

  • C16\text{16}H14\text{14}FN\text{N} 5\text{5}O

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the tetrazole moiety may mimic carboxylic acids, allowing interaction with enzymes or receptors involved in various biological pathways. Potential interactions include:

  • Hydrogen Bonding : Between the tetrazole nitrogen and target molecules.
  • Hydrophobic Interactions : Due to the fluorophenyl and diphenyl groups.
  • π-π Stacking : Facilitated by aromatic rings.

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance:

CompoundCell Line TestedIC50 (μM)Reference
This compoundHCT11615
3-(Tetrazol-5-yl)-2-imino-coumarinsHCT11615

In this context, the compound demonstrated notable antiproliferative activity against HCT116 colon cancer cells with an IC50 value of 15 μM. This suggests that it may be a promising candidate for further development in cancer therapeutics.

Analgesic Activity

Another area of interest is the analgesic potential of tetrazole derivatives. Research indicates that certain tetrazole compounds can act as multitarget agents with analgesic properties. The prediction models suggest a high probability (around 80%) for analgesic activity in related compounds .

Study on Tetrazole Derivatives

A comprehensive study examined various tetrazole derivatives for their biological activity. The results highlighted that compounds with similar structures to this compound exhibited multitarget biological activities including:

  • Antagonism of nicotine receptors.
  • Inhibition of phospholipase D .

These findings support the hypothesis that modifications in the tetrazole structure can lead to diverse biological effects.

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